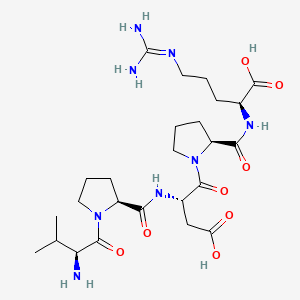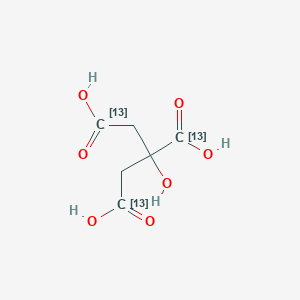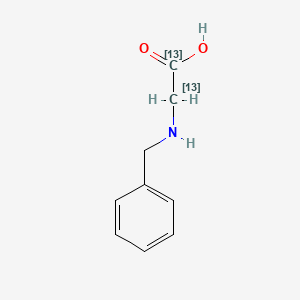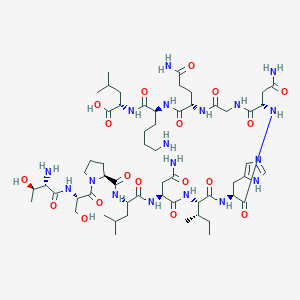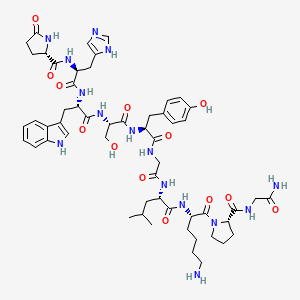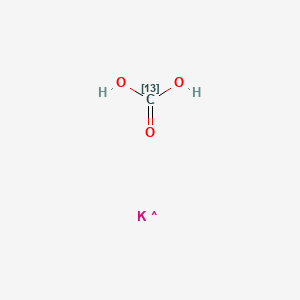
PotassiumBicarbonate-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium bicarbonate-13C, also known as potassium hydrogen carbonate-13C, is a stable isotope-labeled compound with the chemical formula KH13CO3. It is a white, crystalline solid that is slightly alkaline and odorless. The compound is used in various scientific research applications due to its isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
Potassium bicarbonate-13C is typically synthesized by treating an aqueous solution of potassium carbonate with carbon dioxide. The reaction can be represented as follows:
K2CO3+CO2+H2O→2KH13CO3
This method ensures the incorporation of the 13C isotope into the bicarbonate molecule .
Industrial Production Methods
Industrial production of potassium bicarbonate-13C involves the use of high-purity potassium carbonate and carbon dioxide enriched with the 13C isotope. The reaction is carried out under controlled conditions to ensure the desired isotopic purity and yield .
化学反応の分析
Types of Reactions
Potassium bicarbonate-13C undergoes several types of chemical reactions, including:
Decomposition: Upon heating, potassium bicarbonate-13C decomposes to form potassium carbonate, carbon dioxide, and water.
2KH13CO3→K2CO3+CO2+H2O
Neutralization: It reacts with acids to form potassium salts, carbon dioxide, and water.
KH13CO3+HCl→KCl+CO2+H2O
Common Reagents and Conditions
Common reagents used in reactions with potassium bicarbonate-13C include acids such as hydrochloric acid and sulfuric acid. The reactions are typically carried out at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from reactions involving potassium bicarbonate-13C include potassium salts (e.g., potassium chloride), carbon dioxide, and water .
科学的研究の応用
Potassium bicarbonate-13C is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
作用機序
The mechanism of action of potassium bicarbonate-13C is primarily related to its ability to neutralize acids and increase pH levels. In biological systems, it acts as a buffering agent, helping to maintain pH balance. The isotopic labeling allows researchers to trace the compound’s metabolic pathways and interactions within the body .
類似化合物との比較
Similar Compounds
Potassium bicarbonate: The non-labeled version of potassium bicarbonate-13C, used in similar applications but without the isotopic tracing capabilities.
Sodium bicarbonate-13C: Another isotopically labeled bicarbonate compound, used for similar research purposes but with sodium instead of potassium.
Barium carbonate-13C: A stable isotope-labeled carbonate compound used in studies on drug metabolism and other applications.
Uniqueness
Potassium bicarbonate-13C is unique due to its isotopic labeling, which allows for detailed tracing and analysis in various scientific fields. This makes it particularly valuable for research applications where understanding carbon pathways and interactions is crucial .
特性
分子式 |
CH2KO3 |
|---|---|
分子量 |
102.116 g/mol |
InChI |
InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/i1+1; |
InChIキー |
QNEFNFIKZWUAEQ-YTBWXGASSA-N |
異性体SMILES |
[13C](=O)(O)O.[K] |
正規SMILES |
C(=O)(O)O.[K] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
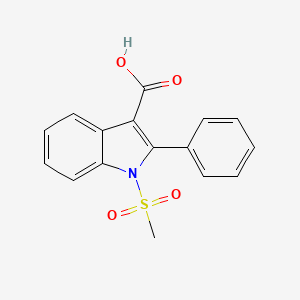


![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
